RS102895 hydrochloride
RS102895 hydrochloride
RS102895 Hcl is a potent and specific CCR2 antagonist with binding IC50 of 360 nM, no significant inhibition on CCR1(IC50 > 17 uM). in vitro: Transfections of mMCP-1 and CCR2 siRNA increased human MCP-1 levels and inhibited CCR2 expression, respectively. HG-induced ECM protein expression and TGF-beta1 levels were significantly attenuated by mMCP-1, CCR2 siRNA, and RS102895 (P < 0.05) [2]. Monocytic cell migration in response to hBD-3 was inhibited by cross-desensitization with MCP-1 and the specific CCR2 inhibitor, RS102895 [3]. in vivo: Fracture healing in MCP-1-/- and CCR2-/- mice was delayed compared with WT mice on day 21. Administration of RS102895 in the early, but not in the late phase, caused delayed fracture healing. Transplantation of WT-derived graft into host MCP-1-/- mice significantly increased new bone formation in the bone graft exchange models [4].
Brand Name:
Vulcanchem
CAS No.:
1173022-16-6
VCID:
VC0001932
InChI:
InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H
SMILES:
C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl
Molecular Formula:
C21H22ClF3N2O2
Molecular Weight:
426.9 g/mol
RS102895 hydrochloride
CAS No.: 1173022-16-6
Inhibitors
VCID: VC0001932
Molecular Formula: C21H22ClF3N2O2
Molecular Weight: 426.9 g/mol
CAS No. | 1173022-16-6 |
---|---|
Product Name | RS102895 hydrochloride |
Molecular Formula | C21H22ClF3N2O2 |
Molecular Weight | 426.9 g/mol |
IUPAC Name | 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride |
Standard InChI | InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H |
Standard InChIKey | KRRISOFSWVKYBF-UHFFFAOYSA-N |
SMILES | C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl |
Canonical SMILES | C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl |
Appearance | Assay:≥98%A crystalline solid |
Description | RS102895 Hcl is a potent and specific CCR2 antagonist with binding IC50 of 360 nM, no significant inhibition on CCR1(IC50 > 17 uM). in vitro: Transfections of mMCP-1 and CCR2 siRNA increased human MCP-1 levels and inhibited CCR2 expression, respectively. HG-induced ECM protein expression and TGF-beta1 levels were significantly attenuated by mMCP-1, CCR2 siRNA, and RS102895 (P < 0.05) [2]. Monocytic cell migration in response to hBD-3 was inhibited by cross-desensitization with MCP-1 and the specific CCR2 inhibitor, RS102895 [3]. in vivo: Fracture healing in MCP-1-/- and CCR2-/- mice was delayed compared with WT mice on day 21. Administration of RS102895 in the early, but not in the late phase, caused delayed fracture healing. Transplantation of WT-derived graft into host MCP-1-/- mice significantly increased new bone formation in the bone graft exchange models [4]. |
Synonyms | RS-102895 hydrochloride |
Reference | [1]. Mirzadegan T, et al. Identification of the binding site for a novel class of CCR2b chemokine receptor antagonists: binding to a common chemokine receptor motif within the helical bundle. J Biol Chem. 2000 Aug 18;275(33):25562-71. [2]. Park J, et al. MCP-1/CCR2 system is involved in high glucose-induced fibronectin and type IV collagen expression in cultured mesangial cells. Am J Physiol Renal Physiol. 2008 Sep;295(3):F749-57. [3]. Jin G, et al. An antimicrobial peptide regulates tumor-associated macrophage trafficking via the chemokine receptor CCR2, a model for tumorigenesis. PLoS One. 2010 Jun 8;5(6):e10993. [4]. Ishikawa M, et al. MCP/CCR2 signaling is essential for recruitment of mesenchymal progenitor cells during the early phase of fracture healing. PLoS One. 2014 Aug 18;9(8):e104954. |
PubChem Compound | 16759153 |
Last Modified | Nov 11 2021 |
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